rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride, trans rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride, trans
Brand Name: Vulcanchem
CAS No.:
VCID: VC16521141
InChI: InChI=1S/C12H18N2O.2ClH/c15-12-9-13-7-6-11(12)14-8-10-4-2-1-3-5-10;;/h1-5,11-15H,6-9H2;2*1H
SMILES:
Molecular Formula: C12H20Cl2N2O
Molecular Weight: 279.20 g/mol

rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride, trans

CAS No.:

Cat. No.: VC16521141

Molecular Formula: C12H20Cl2N2O

Molecular Weight: 279.20 g/mol

* For research use only. Not for human or veterinary use.

rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride, trans -

Specification

Molecular Formula C12H20Cl2N2O
Molecular Weight 279.20 g/mol
IUPAC Name 4-(benzylamino)piperidin-3-ol;dihydrochloride
Standard InChI InChI=1S/C12H18N2O.2ClH/c15-12-9-13-7-6-11(12)14-8-10-4-2-1-3-5-10;;/h1-5,11-15H,6-9H2;2*1H
Standard InChI Key YFTXTUOIDQWSDM-UHFFFAOYSA-N
Canonical SMILES C1CNCC(C1NCC2=CC=CC=C2)O.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₂H₂₀Cl₂N₂O, with a molar mass of 279.20 g/mol. Its IUPAC name, 4-(benzylamino)piperidin-3-ol dihydrochloride, reflects the presence of a piperidine core substituted at positions 3 and 4 with hydroxyl and benzylamino groups, respectively. The trans-configuration ensures that these substituents occupy opposite equatorial positions on the piperidine ring, a critical feature for its stereoselective interactions.

Table 1: Key Structural and Physicochemical Data

PropertyValue
Molecular FormulaC₁₂H₂₀Cl₂N₂O
Molecular Weight279.20 g/mol
IUPAC Name4-(benzylamino)piperidin-3-ol; dihydrochloride
Canonical SMILESC1CNCC(C1NCC2=CC=CC=C2)O.Cl.Cl
SolubilityHighly soluble in water
StereochemistryTrans-(3R,4R) configuration

The dihydrochloride salt form enhances solubility in polar solvents, a property validated by its widespread use in in vitro assays .

Stereochemical Significance

The (3R,4R) configuration ensures optimal spatial alignment for binding to biological targets. Computational modeling suggests that the hydroxyl group at position 3 forms hydrogen bonds with residues in enzymatic active sites, while the benzylamino group at position 4 engages in hydrophobic interactions. This dual functionality is absent in simpler piperidine analogs, underscoring its structural uniqueness .

Synthesis and Production

Synthetic Pathway

The synthesis of rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride involves a multi-step process:

  • Piperidine Ring Formation: Cyclization of appropriate precursors yields the piperidine scaffold.

  • Functionalization: Introduction of the hydroxyl group at position 3 via oxidation, followed by benzylamino substitution at position 4 using benzylamine derivatives.

  • Salt Formation: Treatment with hydrochloric acid converts the free base into the dihydrochloride salt.

Key challenges include maintaining stereochemical purity during functionalization. Asymmetric synthesis techniques, such as chiral auxiliaries or enzymatic resolution, are employed to preserve the (3R,4R) configuration .

Purification and Characterization

Chromatographic methods (e.g., HPLC) ensure high purity (>98%), while nuclear magnetic resonance (NMR) and X-ray crystallography confirm stereochemistry. Mass spectrometry verifies molecular weight, and differential scanning calorimetry (DSC) assesses thermal stability.

Biological Activity and Mechanism

Enzyme Inhibition

The compound exhibits nanomolar affinity for monoamine transporters, particularly the dopamine transporter (DAT). In vitro assays demonstrate IC₅₀ values of 12–45 nM for DAT inhibition, comparable to established inhibitors like GBR 12909 . This activity stems from its ability to occupy the transporter’s substrate-binding pocket, as shown in mutagenesis studies targeting Asp68 in DAT’s transmembrane domain .

Neurotransmitter Modulation

Beyond transporter inhibition, rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride influences norepinephrine (NET) and serotonin (SERT) systems, albeit with lower potency (IC₅₀ = 120–280 nM) . This polypharmacology suggests potential applications in mood disorders, though selectivity remains a challenge.

Applications in Pharmaceutical Research

Neuropharmacology

The compound’s dual action on DAT and NET positions it as a lead candidate for:

  • Attention Deficit Hyperactivity Disorder (ADHD): By modulating dopamine reuptake.

  • Depression: Through norepinephrine pathway enhancement.

  • Substance Use Disorders: As a potential cocaine replacement therapy .

Table 2: Comparison with Structurally Related Compounds

CompoundTarget Affinity (DAT IC₅₀)Selectivity (DAT vs. NET)
rac-(3R,4R)-4-(Benzylamino)piperidin-3-ol dihydrochloride12–45 nM3:1
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride 85 nM1:2
GBR 12909 8 nM10:1

The benzylamino substitution in rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride confers higher DAT affinity than its N-methylated analog , while maintaining moderate NET activity.

Research Findings and Future Directions

Structural Optimization

Ongoing research focuses on:

  • Enhancing Selectivity: Introducing bulky substituents to reduce NET/SERT activity.

  • Improving Bioavailability: Prodrug strategies to overcome first-pass metabolism.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator